molecular formula C8H17Cl2N3 B1519460 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride CAS No. 1181458-82-1

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride

Cat. No.: B1519460
CAS No.: 1181458-82-1
M. Wt: 226.14 g/mol
InChI Key: AQZYCAGFXOAHIG-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride (CAS: 1181458-82-1) is a substituted imidazole derivative with a molecular weight of 226.15 g/mol. Its structure features a propan-2-yl (isopropyl) group at the 2-position of the imidazole ring and an ethylamine side chain, protonated as a dihydrochloride salt to enhance solubility .

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-7(2)8-10-4-6-11(8)5-3-9;;/h4,6-7H,3,5,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZYCAGFXOAHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride, with CAS Number 1181458-82-1, is a compound characterized by its imidazole ring structure. It has a molecular formula of C8H17Cl2N3C_8H_{17}Cl_2N_3 and a molecular weight of 226.15 g/mol. This compound is typically encountered in a dihydrochloride salt form, enhancing its solubility in aqueous environments, which is crucial for biological assays and applications.

Pharmacological Profile

Research indicates that compounds with imidazole moieties often exhibit significant biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Activity

A study examining the antimicrobial properties of related imidazole derivatives found that compounds similar to 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, demonstrating effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus0.0039 - 0.025
Compound BE. coli5.64 - 77.38
This compoundS. aureus, E. coliTBD

The biological activity of imidazole derivatives is often attributed to their ability to interfere with cellular processes. For instance, they may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity, leading to cell death .

Case Studies

In a recent study focused on the structure-activity relationship (SAR) of imidazole derivatives, it was noted that modifications to the imidazole ring could enhance antibacterial potency significantly . This underscores the importance of chemical structure in determining biological efficacy.

Case Study: Efficacy Against Multi-drug Resistant Strains

A case study highlighted the effectiveness of certain imidazole derivatives against multi-drug resistant strains of S. aureus. Compounds were tested for their ability to inhibit growth at concentrations significantly lower than traditional antibiotics, suggesting a promising avenue for future therapeutic development .

Scientific Research Applications

Pharmacological Research

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride has been investigated for its potential as a pharmacological agent. Its imidazole ring structure is known to interact with various biological targets, making it a candidate for drug development. Studies have shown that compounds with similar structures can act as agonists or antagonists in various receptor systems, particularly in the modulation of neurotransmitter pathways.

Biochemical Studies

This compound is utilized in proteomics research, where it serves as a biochemical tool to study protein interactions and functions. Its ability to modify protein activity through specific binding interactions can provide insights into cellular mechanisms and disease pathways .

Molecular Biology

In molecular biology, the compound can be used as a reagent in the synthesis of other bioactive molecules. Its imidazole moiety allows for diverse chemical modifications, which can lead to the development of novel compounds with tailored biological activities.

Case Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal explored the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated that this compound could enhance the release of certain neurotransmitters, suggesting its potential role in treating neurological disorders .

Case Study 2: Protein Interaction Analysis

In another research project, this compound was employed to investigate protein-protein interactions using fluorescence resonance energy transfer (FRET) techniques. The findings demonstrated that the compound could effectively disrupt specific interactions between proteins involved in cancer cell proliferation, highlighting its therapeutic potential .

Chemical Reactions Analysis

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization in basic conditions to yield the free amine. This reaction is critical for activating the compound in subsequent synthetic steps.

Reaction Conditions Reagents Product Yield
Aqueous NaOH (pH > 10), 25°C, 1 hrNaOH2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine~95%

The free amine exhibits nucleophilic properties, reacting with electrophiles such as acyl chlorides or alkyl halides .

Alkylation and Acylation

The primary amine group participates in alkylation and acylation reactions.

Acylation with Acetic Anhydride

The amine reacts with acetic anhydride to form an acetamide derivative, a common modification to enhance stability or alter bioavailability.

Reaction Conditions Product Yield
C8H15N3+(CH3CO)2O\text{C}_8\text{H}_{15}\text{N}_3+(\text{CH}_3\text{CO})_2\text{O}
Pyridine, 60°C, 4 hrN(2(2isopropylimidazol1yl)ethyl)acetamideN-(2-(2-isopropylimidazol-1-yl)ethyl)acetamide
82%

Alkylation with Methyl Iodide

The imidazole ring’s nitrogen can undergo alkylation, though steric hindrance from the isopropyl group may reduce reactivity .

Coordination Chemistry

The imidazole nitrogen and amine group act as ligands in metal complex formation. Studies on similar imidazole derivatives show affinity for transition metals like Cu(II) and Zn(II).

Metal Salt Reaction Conditions Complex Structure Application
CuCl₂Methanol, RT, 12 hr[Cu(C8H15N3)2Cl2][Cu(C_8H_{15}N_3)_2Cl_2]
text
| Catalysis/biological studies |

Ring Functionalization

The imidazole ring undergoes electrophilic substitution at the C4/C5 positions, though the isopropyl group at C2 may direct reactivity.

Nitration

Limited data suggest nitration occurs under strongly acidic conditions, but regioselectivity remains unconfirmed.

Halogenation

Bromination with Br2\text{Br}_2
in acetic acid yields mono- or di-substituted products depending on stoichiometry .

Oxidation Reactions

The ethylamine side chain is susceptible to oxidation. Under controlled conditions, it forms a nitrile or imine .

Oxidizing Agent Conditions Product Notes
KMnO₄H₂SO₄, 80°C, 2 hr2-(2-isopropylimidazol-1-yl)acetonitrileRequires careful pH control

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases, a key step in synthesizing heterocyclic derivatives .

Carbonyl Compound Conditions Product Yield
BenzaldehydeEthanol, RT, 6 hrN(2(2isopropylimidazol1yl)ethyl)benzylideneamineN-(2-(2-isopropylimidazol-1-yl)ethyl)benzylideneamine
78%

Stability Under Hydrolytic Conditions

The compound is stable in aqueous acidic solutions (pH 3–6) but degrades in alkaline or strongly acidic environments, releasing imidazole and ethylene diamine derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the imidazole ring or the ethylamine side chain, influencing physicochemical and biological properties.

Table 1: Substituent Comparison of Selected Imidazole Derivatives
Compound Name (CAS) Substituent on Imidazole Molecular Weight (g/mol) Key Features
Target compound (1181458-82-1) 2-(propan-2-yl) 226.15 Moderate lipophilicity; discontinued
2-(2-Methyl-1H-imidazol-1-yl)ethanamine diHCl (N/A) 2-methyl 194.10 Smaller substituent; higher solubility
2-(2-Phenyl-1H-imidazol-1-yl)ethanamine diHCl (1059626-12-8) 2-phenyl 260.16 Aromatic group; increased π-π interactions
2-(1-Cyclopropyl-1H-imidazol-5-yl)ethan-1-amine diHCl (N/A) 1-cyclopropyl ~220 (estimated) Steric hindrance; potential metabolic stability
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine diHCl (1820740-72-4) 4-chlorophenyl 294.61 Halogenated; enhanced electronegativity
Key Observations:
  • Substituent Bulk : The target’s isopropyl group provides moderate steric bulk compared to methyl (smaller) or phenyl/cyclopropyl (larger). Bulkier groups may reduce binding affinity to biological targets but improve metabolic stability .
  • Aromatic vs. Aliphatic : Phenyl-substituted analogs (e.g., CAS 1059626-12-8) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Formula Solubility (Predicted) LogP (Estimated)
Target compound C8H17Cl2N3 Moderate 1.2–1.5
2-Methyl analog C6H12Cl2N3 High 0.8–1.0
2-Phenyl analog C11H15Cl2N3 Low 2.0–2.3
4-Chlorophenyl analog C11H14Cl3N3 Very low 2.5–3.0
  • Solubility : The target compound’s dihydrochloride salt improves solubility relative to neutral imidazoles. However, phenyl- or halogenated derivatives show reduced solubility due to increased hydrophobicity .

Preparation Methods

Typical Multi-Step Preparation Procedure

Step 1: Preparation of Imidazole Core with Isopropyl Substitution

  • The isopropyl group is introduced onto the imidazole ring often via a Grignard reaction using isopropylmagnesium chloride.
  • For example, an imidazole derivative (such as an imidazole Grignard reagent) is reacted with isopropylmagnesium chloride in tetrahydrofuran under inert atmosphere at low temperature (-5 to 20 °C) to achieve substitution at the 2-position of the imidazole ring.
  • The reaction mixture is then worked up by aqueous ammonium chloride addition and organic extraction to isolate the substituted imidazole intermediate.

Step 2: Introduction of Ethanamine Side Chain

  • The ethanamine moiety is typically attached to the imidazole nitrogen through nucleophilic substitution or alkylation reactions.
  • A common method involves reacting the 2-isopropylimidazole intermediate with 2-chloroethylamine or related alkyl halides under controlled conditions to form the 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine base.
  • This step often requires careful control of reaction temperature and stoichiometry to maximize yield and minimize side reactions.

Step 3: Formation of Dihydrochloride Salt

  • The free base amine is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent such as ethanol.
  • The salt formation improves the compound’s stability, crystallinity, and handling properties.
  • The resulting dihydrochloride is isolated by filtration and drying under reduced pressure.

Reaction Conditions and Work-up

Step Reaction Type Reagents/Conditions Temperature Notes
1 Grignard Reaction Isopropylmagnesium chloride in THF -5 to 20 °C Argon atmosphere, slow addition
2 Nucleophilic substitution 2-chloroethylamine or equivalent alkyl halide Room temp to reflux Control pH and stoichiometry
3 Salt formation HCl in ethanol or similar solvent 0 to 25 °C Precipitation of dihydrochloride salt

Representative Experimental Data

  • The Grignard reaction step is typically stirred for 0.5 to 1 hour at low temperature, followed by warming to room temperature for 10 hours to ensure complete reaction.
  • Extraction and washing steps involve methylene chloride and saturated sodium chloride solutions to purify the intermediate.
  • The final salt precipitation is achieved by cooling the reaction mixture to 0 °C for 2 hours, followed by filtration and washing with cold acetone.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield Range (Reported) References
Imidazole ring functionalization Grignard reaction with isopropylmagnesium chloride THF, Argon, -5 to 20 °C Not explicitly reported
Ethanamine side chain attachment Nucleophilic substitution with 2-chloroethylamine Room temp to reflux, controlled pH Not explicitly reported
Salt formation Treatment with HCl in ethanol 0 to 25 °C, precipitation Quantitative

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride

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